molecular formula C32H38N6O10S2 B193638 Amoxicillin open ring dimer CAS No. 73590-06-4

Amoxicillin open ring dimer

Cat. No. B193638
CAS RN: 73590-06-4
M. Wt: 730.8 g/mol
InChI Key: GERXQFMVSQUXHT-BOUYBQKTSA-N
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Description

Amoxicillin open ring dimer is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a dimeric form of amoxicillin, an antibiotic drug commonly used to treat bacterial infections. The open ring dimer of amoxicillin has shown promising results in scientific research, particularly in its mechanism of action and biochemical and physiological effects.

Scientific research applications

Immunochemical Detection

  • Detection in Food Samples: A study developed an Enzyme-Linked Immunosorbent Assay (ELISA) capable of detecting penicillins like amoxicillin in milk samples. This assay can detect open-ring penicillins with high specificity and is important for ensuring food safety and monitoring illegal use of penicillinase enzymes in milk production (Broto et al., 2015).

Oxidative Transformations

  • Free Radical Oxidation: Research on amoxicillin's structure revealed susceptibility to free radical oxidation. This study, using pulse radiolysis techniques, identified predominant sites for •OH attack in amoxicillin, contributing valuable insights into its molecular behavior (Szabó et al., 2016).

Impurity Identification

  • Identification of Dimer Impurities: A method involving capillary liquid chromatography and tandem mass spectrometry was developed for identifying polymerized impurities, including dimers, in ampicillin and amoxicillin. This is crucial for quality control in pharmaceuticals (Lu & Feng, 2007).

Quality Analysis of Tablets

  • Evaluating Tablet Quality: A study reported a method using near-infrared spectroscopy to evaluate the quality of amoxicillin and clavulanate potassium tablets, considering the amoxicillin cycle-closed dimer as a critical quality indicator (Chong et al., 2017).

Environmental Impact

  • Hydrolysis Products and Environmental Contaminants: Another study focused on the environmental impact of amoxicillin, examining its abiotic degradation and transformation products formed under different pH conditions. This research is significant for understanding the environmental fate of amoxicillin (Hirte et al., 2016).

properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N6O10S2/c1-31(2)21(29(45)46)37-26(49-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20-27(44)38-22(30(47)48)32(3,4)50-28(20)38/h5-12,17-22,26,28,37,39-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,45,46)(H,47,48)/t17-,18-,19-,20-,21+,22+,26-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERXQFMVSQUXHT-BOUYBQKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC(=O)C(C5=CC=C(C=C5)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC(=O)[C@@H](C5=CC=C(C=C5)O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301098247
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amoxicillin open ring dimer

CAS RN

73590-06-4
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxicillin open ring dimer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-(2S)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-6-yl]-2-(4-hydroxyphenyl)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301098247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(2S, 5R, 6R)-2-CARBOXY-3,3-DIMETHYL-7-OXO-4-THIA-1-AZABICYCLO[3.2.0]HEPTAN-6-YL]-D-(4-HYDROXYPHENYL)GLYCYL-L-[(2R,4S)-4-CARBOXY-5,5-DIMETHYL-2-THIAZOLIDIN-2-YL]GLYCYL-D-(4-HYDROXYPHENYL)GLYCINAMIDE
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMOXICILLIN OPEN RING DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY5TTZ57P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Allen, HC Ansel - 2013 - books.google.com
… Cl (amoxicillin rearrangement product) 6.4 1.0 Amoxicillin related compound Eh,i (amoxicillin penilloic derivative) 6.7 1.0 Amoxicillin related compound Jm (amoxicillin open ring dimer) …
Number of citations: 625 books.google.com
李进, 张培培, 崇小萌, 姚尚辰, 胡昌勤 - 药物分析杂志, 2017 - html.rhhz.net
… It was proved by 2D-HPLC method that amoxicillin open ring dimer was co-eluted with clavulanic acid, and amoxicillin closed-loop dimer was eluted after amoxicillin peak. The polymer …
Number of citations: 6 html.rhhz.net
TA Moustapha Amine Adam - 2016 - dspace.univ-km.dz
Résumés Remerciements Dédicaces Liste des figures Liste des tableaux Liste des abréviations Liste des nomenclatures Introduction générale…………………………………………………
Number of citations: 1 dspace.univ-km.dz

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